Cas no 1797697-34-7 (3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile)

3-{3-(Furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile is a specialized organic compound featuring a furan-substituted azetidine core with a methanesulfonyl and benzonitrile moiety. Its unique structure combines a sulfonamide-linked heterocycle with a nitrile-functionalized aromatic ring, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine scaffold provides conformational rigidity, while the furan and benzonitrile groups enhance reactivity for further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, offering potential applications in protease inhibition or kinase modulation. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled synthetic transformations.
3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile structure
1797697-34-7 structure
Product Name:3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile
CAS No:1797697-34-7
MF:C16H14N2O4S
MW:330.358362674713
CID:5948905
PubChem ID:71809387
Update Time:2025-05-19

3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile
    • 3-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzonitrile
    • 3-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
    • F6442-2126
    • 1797697-34-7
    • 3-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}benzonitrile
    • AKOS024564869
    • Inchi: 1S/C16H14N2O4S/c17-8-12-3-1-4-13(7-12)16(19)18-9-15(10-18)23(20,21)11-14-5-2-6-22-14/h1-7,15H,9-11H2
    • InChI Key: JXGKECXMQWZAEB-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(C(N2CC(S(CC3=CC=CO3)(=O)=O)C2)=O)=C1

Computed Properties

  • Exact Mass: 330.06742811g/mol
  • Monoisotopic Mass: 330.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 99.8Ų

3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile Pricemore >>

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Additional information on 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile

Comprehensive Overview of 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile (CAS No. 1797697-34-7)

3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile (CAS No. 1797697-34-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique combination of a furan ring, methanesulfonyl group, azetidine, and a benzonitrile moiety, making it a versatile intermediate for drug discovery and advanced material synthesis. Researchers are particularly interested in its potential applications due to the growing demand for novel heterocyclic compounds in medicinal chemistry.

The structural complexity of 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile allows it to interact with various biological targets, which is why it is frequently explored in the development of enzyme inhibitors and receptor modulators. The presence of the furan-2-yl group enhances its binding affinity, while the methanesulfonylazetidine component contributes to its metabolic stability. These properties align with current trends in drug design, where researchers prioritize compounds with improved pharmacokinetics and reduced side effects.

In the context of AI-driven drug discovery, 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile has been identified as a promising candidate for virtual screening and molecular docking studies. Computational chemists leverage its well-defined structure to predict interactions with proteins involved in inflammation, oncology, and neurological disorders. This aligns with the increasing use of machine learning in chemical research, where predictive modeling accelerates the identification of lead compounds.

Beyond pharmaceuticals, 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile has potential applications in advanced material science. Its rigid yet functionalized structure makes it suitable for designing polymers with tailored electronic properties. Researchers are investigating its role in organic semiconductors and conductive coatings, addressing the demand for sustainable alternatives in electronics manufacturing.

The synthesis of 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile involves multi-step organic reactions, including sulfonylation and carbonyl coupling. Optimizing its yield and purity remains a key focus for industrial chemists, particularly in scaling up production for commercial use. Recent advancements in green chemistry have also prompted studies on eco-friendly synthetic routes, minimizing hazardous byproducts.

Market trends indicate rising interest in custom synthesis services for compounds like 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile, driven by pharmaceutical outsourcing and academic collaborations. Suppliers emphasize high-purity batches with detailed analytical documentation (HPLC, NMR) to meet regulatory standards. This reflects broader industry shifts toward transparency and quality assurance in fine chemical supply chains.

For researchers seeking reliable data on 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile, peer-reviewed journals and patent databases are primary resources. Its mentions in recent publications highlight its role in kinase inhibition studies and catalysis research. Additionally, online chemical marketplaces provide sourcing options, though verification of supplier credentials is essential.

In summary, 3-{3-(furan-2-yl)methanesulfonylazetidine-1-carbonyl}benzonitrile (CAS No. 1797697-34-7) represents a compelling case study in modern chemical innovation. Its dual relevance in drug development and material science underscores the interdisciplinary nature of contemporary research. As computational tools and sustainable practices evolve, this compound is poised to remain a focal point in scientific and industrial advancements.

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